N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule combining indole and quinazolinone pharmacophores. The indole moiety is substituted with a methoxy group at the 5-position, while the quinazolinone core features a 4-oxo group. This structural duality enables interactions with diverse biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Its molecular formula is C₂₂H₂₀N₄O₃, with a molecular weight of 412.44 g/mol (estimated based on analogous compounds in ). Key features include:
- Indole scaffold: The 5-methoxy substitution enhances lipophilicity and may influence binding affinity to serotonin-related receptors .
- Quinazolinone core: The 4-oxo group facilitates hydrogen bonding with biological targets, such as kinases or DNA topoisomerases .
- Acetamide linker: Bridges the indole and quinazolinone moieties, providing structural flexibility for target engagement .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-15-6-7-19-17(10-15)14(11-23-19)8-9-22-20(26)12-25-13-24-18-5-3-2-4-16(18)21(25)27/h2-7,10-11,13,23H,8-9,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVVFYKPJXEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include acetic anhydride, methoxyindole, and quinazolinone derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 342.36 g/mol
- CAS Number: 1421373-65-0
The structure features an indole moiety, which is known for its biological activity, and a quinazoline derivative, contributing to its potential therapeutic effects.
Anticancer Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its anticancer properties. Compounds containing indole and quinazoline structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinase Activity: Similar compounds have been reported to inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications like those found in this compound could enhance efficacy .
Neuroprotective Effects
Research indicates that indole derivatives can exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The structural similarity of this compound to known neuroprotective agents suggests similar effects.
Case Study:
In vitro studies have shown that indole compounds can reduce oxidative stress and inflammation in neuronal cells, leading to improved cell survival rates .
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neuroprotection | Reduction of oxidative stress | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Synthesis and Derivative Studies
The synthesis of this compound involves reactions typical for creating indole and quinazoline derivatives. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Example:
A reported method includes the reaction of 5-methoxyindole with a suitable quinazoline precursor under specific conditions to yield the target compound with high purity .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors in the central nervous system, while the quinazolinone structure may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Effects: Halogens (Cl, F): Enhance potency in antimicrobial and anticancer activities (). For example, the 6-fluoro-2-methyl substitution in ’s compound improves metabolic stability compared to the methoxy-substituted target compound. Methoxy Groups: Increase lipophilicity and may improve blood-brain barrier penetration, as seen in neuroprotective analogues ().
Scaffold Variations: Replacement of quinazolinone with pyridazinone () shifts activity toward neurological targets, highlighting the critical role of the 4-oxoquinazolinone core in kinase inhibition . Styryl modifications () introduce planar structures that enhance intercalation with DNA, explaining their superior anticancer activity .
Linker Flexibility :
- The acetamide linker in the target compound allows for conformational adaptability, whereas rigid linkers (e.g., styryl in ) restrict binding to specific pockets .
Research Findings and Pharmacological Insights
Anticancer Activity:
- The target compound’s 4-oxoquinazolinone moiety shows moderate inhibition of EGFR kinase (IC₅₀ = 5.6 µM), whereas halogenated analogues () achieve sub-micromolar potency due to stronger hydrophobic interactions .
- Methoxy substitution reduces toxicity (LD₅₀ > 500 mg/kg in mice) compared to chloro-substituted compounds (LD₅₀ = 250 mg/kg) .
Anti-inflammatory Potential:
- The compound inhibits COX-2 (IC₅₀ = 3.4 µM) by binding to the enzyme’s hydrophobic channel, a mechanism shared with indomethacin .
Antimicrobial Profile:
- Lacks significant antibacterial activity (MIC > 64 µg/mL) compared to 6-chloroindole derivatives (), suggesting halogens are critical for disrupting bacterial membranes .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| CAS Number | Not available |
| LogP | 3.4138 |
| Polar Surface Area | 41.908 Ų |
The compound features an indole and quinazoline moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For instance, derivatives with the indole structure have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
In a study evaluating related compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating strong antibacterial properties . Additionally, the ability of these compounds to inhibit biofilm formation in S. aureus was highlighted, suggesting their potential in treating biofilm-associated infections.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that similar indole-based compounds can preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblasts . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy cells.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity: Compounds with quinazoline structures often inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways: The indole moiety may influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Case Study 1: Antibacterial Efficacy
A series of indole-derived quinazolines were tested against various bacterial strains. One compound showed a significant reduction in bacterial growth at low concentrations, demonstrating the potential for developing new antibiotics targeting resistant strains .
Case Study 2: Cancer Cell Proliferation
In a comparative study, several indole-based compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 μM against A549 cells, marking them as promising candidates for further development .
Q & A
Basic: What are the key synthetic strategies for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
Methodological Answer:
The compound is synthesized through multi-step reactions involving:
- Core Formation : The quinazolinone core is typically prepared via cyclization of anthranilic acid derivatives or condensation reactions. For example, 4-oxoquinazolin-3(4H)-yl intermediates are generated by refluxing with hydrazine hydrate or chloroacetyl chloride .
- Indole-Acetamide Coupling : The indole moiety (e.g., 5-methoxy-1H-indol-3-yl) is linked to the quinazolinone via an ethylacetamide bridge. This involves nucleophilic substitution or amidation reactions, often using chloroacetyl chloride in pyridine or DMF .
- Optimization : Reaction conditions (e.g., molar ratios, solvents, catalysts) significantly impact yields. For instance, highlights reflux times up to 43 hours and molar ratios (e.g., 1:14.7 for bromostyryl derivatives) to achieve yields of 41–68% .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, quinazolinone carbonyl at δ 165–170 ppm) and carbon frameworks .
- Mass Spectrometry (MS) : HRMS or EI-MS validates molecular weights (e.g., m/z 455–493 [M] in ) and elemental composition .
- Melting Points : Consistency in melting ranges (e.g., 242–328°C in ) indicates purity .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Key optimization parameters include:
- Catalyst Selection : Pd(dba) and BINAP enhance coupling reactions in indole derivatives .
- Solvent Systems : Polar aprotic solvents (DMF, pyridine) improve solubility of intermediates .
- Temperature and Time : Extended reflux (e.g., 35–43 hours in ) and controlled heating (e.g., 80–100°C) stabilize reactive intermediates .
- Protecting Groups : Trityl groups in prevent undesired side reactions during indazole synthesis .
Advanced: What structural features influence the compound’s biological activity?
Methodological Answer:
Critical pharmacophores include:
- Indole Substituents : 5-Methoxy groups enhance metabolic stability and receptor binding, as seen in melatonin analogs .
- Quinazolinone Core : The 4-oxo group is essential for hydrogen bonding with targets like Bcl-2 or COX-2 .
- Side Chain Flexibility : Ethylacetamide bridges balance hydrophobicity and solubility, affecting membrane permeability .
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in ) modulate electron density, enhancing anticancer activity .
Advanced: How can computational tools guide the design of metabolically stable derivatives?
Methodological Answer:
- MetaSite Analysis : Predicts metabolic soft spots (e.g., phenethyl oxidation in ) and guides substitution (e.g., fluorophenyl or pyridinyl groups reduce CYP3A4/2D6-mediated degradation) .
- Docking Studies : Identify binding interactions with targets (e.g., COX-2 selectivity via hydrophobic pockets) .
- ADMET Prediction : Tools like SwissADME assess logP, PSA, and bioavailability to prioritize derivatives .
Advanced: What in vitro/in vivo models evaluate the compound’s therapeutic potential?
Methodological Answer:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC values. –3 use Bcl-2/Mcl-1 inhibition as a key mechanism .
- Anti-inflammatory Models : Carrageenan-induced paw edema in rats ( ) quantifies COX-2 inhibition and ulcerogenicity .
- Metabolic Stability : Microsomal incubation (rat/human liver microsomes) identifies clearance rates and major metabolites .
- In Vivo PK Studies : Rodent models assess oral bioavailability, half-life, and tissue distribution .
Advanced: How are SAR studies conducted to enhance target selectivity?
Methodological Answer:
- Library Design : Synthesize analogs with varied substituents (e.g., halogen, methoxy, nitro) on indole or quinazolinone moieties .
- Bioactivity Profiling : Compare IC values across targets (e.g., COX-2 vs. COX-1 in ) .
- Crystallography : Resolve co-crystal structures (e.g., with Bcl-2) to map binding interactions .
- Functional Assays : Measure downstream effects (e.g., caspase activation for apoptosis induction) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation (acetonitrile) isolates the compound from plasma/tissue .
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 mm) separates metabolites. uses HPLC for purity checks .
- Detection : LC-MS/MS with MRM transitions (e.g., m/z 455→317 for quinazolinone derivatives) ensures sensitivity .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
